molecular formula C27H37ClN6O2 B12293000 Nvp 2; nvp2

Nvp 2; nvp2

Cat. No.: B12293000
M. Wt: 513.1 g/mol
InChI Key: XWQVQSXLXAXOPJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of NVP-2 involves several steps:

    Starting Materials: Malononitrile and 1-bromo-2-(2-bromoethoxy)ethane.

    Cyclization and Reduction: These starting materials undergo successive cyclization and reduction.

    Nucleophilic Substitution: The intermediate product is then subjected to nucleophilic substitution with 2-bromo-6-fluoropyridine.

    Suzuki–Miyaura Reaction: The product from the previous step undergoes a Suzuki–Miyaura reaction with (5-chloro-2-fluoropyridin-4-yl)boronic acid.

    Deprotection: The final step involves deprotection to yield the target product, NVP-2.

Chemical Reactions Analysis

NVP-2 undergoes various chemical reactions, including:

Common reagents used in these reactions include malononitrile, 1-bromo-2-(2-bromoethoxy)ethane, and 2-bromo-6-fluoropyridine. The major products formed from these reactions are intermediates that eventually lead to the synthesis of NVP-2 .

Scientific Research Applications

NVP-2 has a wide range of scientific research applications:

Mechanism of Action

NVP-2 exerts its effects by inhibiting CDK9/CycT activity. This inhibition blocks RNA polymerase II-mediated transcription by preventing CDK9-dependent phosphorylation of the RNA polymerase II C-terminal domain. This leads to the induction of apoptosis and inhibition of cell proliferation . The molecular targets involved include CDK9, CDK1, CDK2, and CDK16 .

Properties

Molecular Formula

C27H37ClN6O2

Molecular Weight

513.1 g/mol

IUPAC Name

4-[[[6-[5-chloro-2-[[4-(1-methoxypropan-2-ylamino)cyclohexyl]amino]pyridin-4-yl]pyridin-2-yl]amino]methyl]oxane-4-carbonitrile

InChI

InChI=1S/C27H37ClN6O2/c1-19(16-35-2)32-20-6-8-21(9-7-20)33-26-14-22(23(28)15-30-26)24-4-3-5-25(34-24)31-18-27(17-29)10-12-36-13-11-27/h3-5,14-15,19-21,32H,6-13,16,18H2,1-2H3,(H,30,33)(H,31,34)

InChI Key

XWQVQSXLXAXOPJ-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl

Origin of Product

United States

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